

What is 4'-Fluorouridine and its chemical structure?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-Fluorouridine

Cat. No.: B8696964

[Get Quote](#)

An In-depth Technical Guide to **4'-Fluorouridine**

Introduction

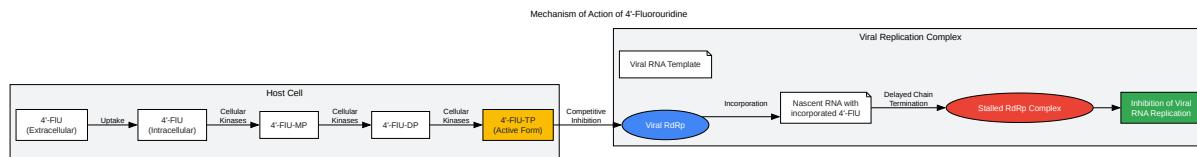
4'-Fluorouridine (4'-FU), also known as EIDD-2749, is a synthetic ribonucleoside analog that has emerged as a potent, orally bioavailable, broad-spectrum antiviral agent.^{[1][2]} Its structural similarity to the natural nucleoside uridine allows it to interfere with viral replication, making it a promising candidate for the treatment of a range of RNA virus infections.^{[3][4]} It has demonstrated significant efficacy against respiratory syncytial virus (RSV), severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and its variants, influenza viruses, and enteroviruses.^{[1][5][6]} This document provides a comprehensive technical overview of **4'-Fluorouridine**, including its chemical structure, mechanism of action, antiviral efficacy, synthesis, and key experimental methodologies for its evaluation.

Chemical Structure and Properties

4'-Fluorouridine is a derivative of the pyrimidine nucleoside uridine. The defining structural feature is the substitution of a hydrogen atom with a fluorine atom at the 4' position of the ribose sugar moiety.^[4] This modification, leveraging the small atomic radius and strong stereo-electronic effects of fluorine, enhances the molecule's metabolic stability and lipophilicity.^[7]

Chemical Formula: C₉H₁₁FN₂O₆^[8] Molecular Weight: 262.2 g/mol ^[8] CAS Number: 1613589-24-4^[9]

The core structure consists of a uracil base linked to a ribofuranosyl ring that is fluorinated at the 4' position.[4]


Chemical Structure of 4'-Fluorouridine

*Caption: The chemical structure of **4'-Fluorouridine**, highlighting the fluorine atom at the 4' position of the ribose ring.*

Mechanism of Action

The antiviral activity of **4'-Fluorouridine** is mediated by its intracellular conversion to a bioactive triphosphate form, which then targets the viral RNA-dependent RNA polymerase (RdRp).[2][3]

- **Cellular Uptake and Anabolism:** After oral administration and absorption, 4'-FU enters host cells. Cellular kinases phosphorylate it sequentially to **4'-Fluorouridine** monophosphate (4'-FU-MP), diphosphate (4'-FU-DP), and finally to the active **4'-Fluorouridine** triphosphate (4'-FU-TP).[1][10] This anabolism is efficient, leading to a rapid accumulation of the active triphosphate form within the cell.[1]
- **Inhibition of Viral RdRp:** The active 4'-FU-TP acts as a competitive inhibitor of the viral RdRp enzyme, mimicking natural nucleotide triphosphates.[2] The viral polymerase incorporates 4'-FU-TP into the nascent viral RNA strand.[2]
- **Delayed Chain Termination:** Unlike classic chain terminators, the incorporation of 4'-FU does not immediately halt RNA synthesis. Instead, it induces a delayed, sequence-dependent stalling of the RdRp complex, typically three to four nucleotides downstream from the incorporation site.[2][7] This is believed to result from steric hindrance or an altered RNA secondary structure that the polymerase cannot accommodate, ultimately preventing the completion of viral RNA replication.[2][7]

[Click to download full resolution via product page](#)

Caption: The metabolic activation and mechanism of action of **4'-Fluorouridine**.

Antiviral Spectrum and Efficacy

4'-FU has demonstrated potent antiviral activity against a wide array of positive- and negative-sense RNA viruses. Quantitative data from various studies are summarized below.

Table 1: In Vitro Antiviral Activity of 4'-Fluorouridine

Virus Family	Virus	Cell Line	EC ₅₀	CC ₅₀ (μM)	Selectivity Index (SI)	Reference(s)
Pneumoviridae	Respiratory Syncytial Virus (RSV) A2-line19F	HEp-2	0.61 - 1.2 μM	>100	>83-164	[3]
Pneumoviridae	RSV (in Human Airway Epithelium)	HAE	55 nM	>10	>181	[1][3]
Coronaviridae	SARS-CoV-2	Vero E6	-	-	-	[1]
Coronaviridae	SARS-CoV-2 (Alpha, Gamma, Delta VoC)	Vero E6	-	-	-	[11]
Arenaviridae	Lymphocytic Choriomeningitis Virus (LCMV)	Vero E6	7.22 μM	>100	>13.8	[3]
Togaviridae	Chikungunya Virus (CHIKV)	U-2 OS	3.89 μM	>500	>128	[12]

Bunyavirales	Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV)	Vero	-	-	-	[13]
Orthomyxoviridae	Influenza A and B Viruses	MDCK	<0.12 μ M	-	-	[6][14]

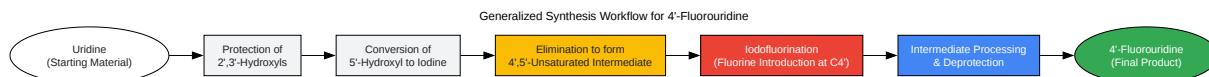

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: In Vivo Efficacy of 4'-Fluorouridine

Virus	Animal Model	Dosage	Treatment Initiation	Outcome	Reference(s)
RSV	BALB/cJ Mice	5 mg/kg, once daily (oral)	24 hours post-infection	Significant reduction in lung virus load	[1]
SARS-CoV-2	Ferrets	20 mg/kg, once daily (oral)	12 hours post-infection	Significant reduction in viral burden	[1]
Influenza A (H1N1)	Ferrets	2 mg/kg, once daily (oral)	12 hours post-infection	Rapidly stopped virus shedding and prevented transmission	[6]
Influenza A (H1N1)	Mice	2 mg/kg, once daily (oral)	24 hours post-infection	Alleviated pneumonia and reduced lung virus load	[6]
Chikungunya Virus (CHIKV)	Mice	5 mg/kg, once daily (oral)	2 hours post-infection	Reduced virus burden and footpad swelling	[12]

Synthesis Overview

The synthesis of **4'-Fluorouridine** typically starts from uridine. While multiple specific routes exist, a general strategy involves several key chemical transformations. One documented approach includes converting the 5'-hydroxyl group of uridine into an iodine, followed by an elimination reaction to yield a 4',5'-unsaturated intermediate. The crucial step is iodofluorination to introduce the fluorine atom at the C4' position, followed by further modifications and deprotection steps to yield the final product.[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

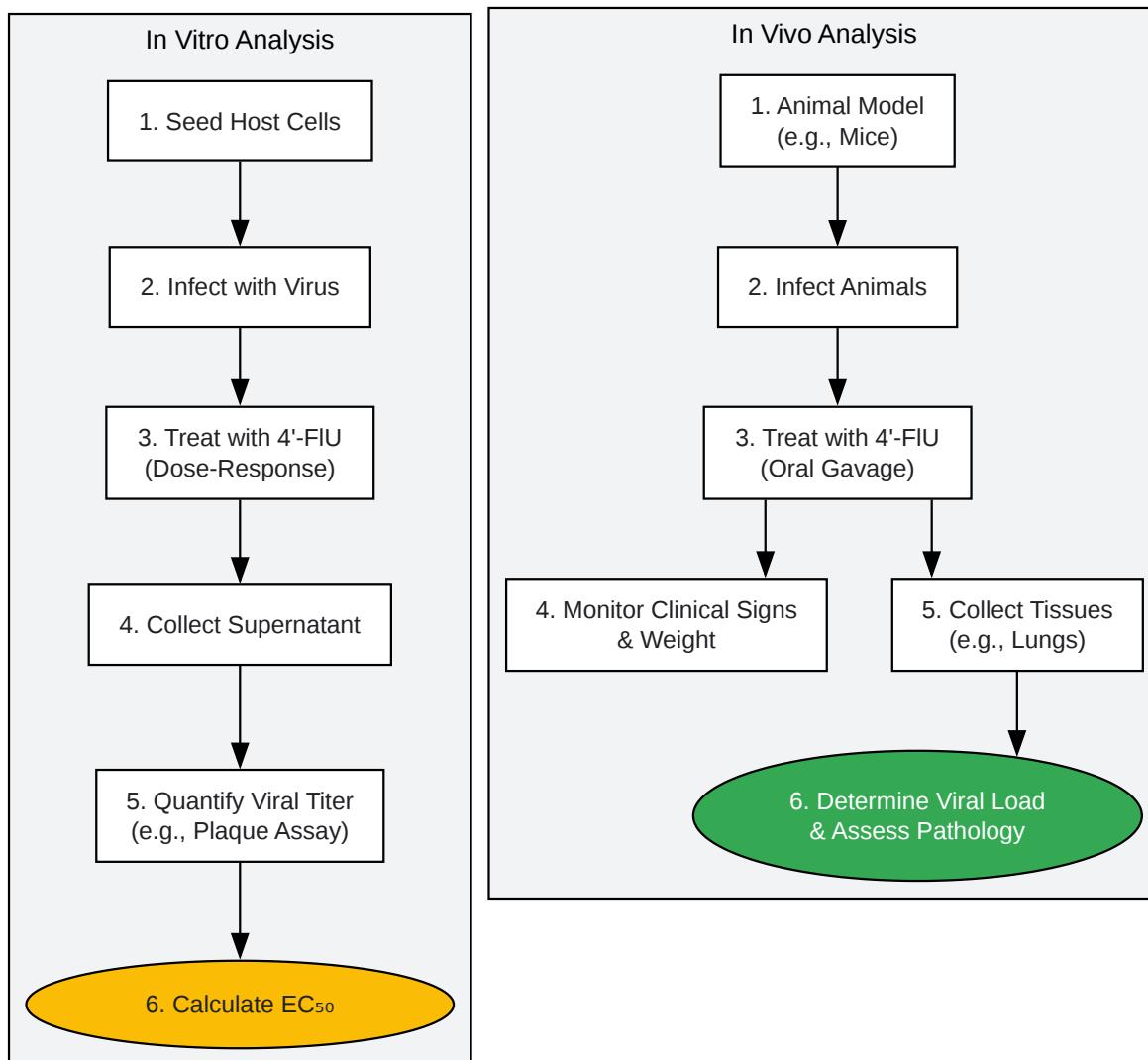
Caption: A generalized workflow for the chemical synthesis of **4'-Fluorouridine**.

Key Experimental Protocols

The evaluation of 4'-FIU involves a series of standardized in vitro and in vivo assays. The following are generalized methodologies based on published studies.

Protocol 1: In Vitro RdRp Inhibition Assay

This assay biochemically measures the ability of the compound's active form (4'-FIU-TP) to inhibit the viral polymerase.


- Reagents: Purified recombinant viral RdRp complex, RNA template, natural nucleoside triphosphates (NTPs), and 4'-FIU-TP.
- Reaction Setup: Assemble the reaction mixture containing the RdRp enzyme, RNA template, and a mix of NTPs (one of which may be radiolabeled for detection) in a suitable buffer.
- Inhibition: Add varying concentrations of 4'-FIU-TP to the reaction mixtures. Include a no-inhibitor control.
- Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow RNA synthesis.
- Analysis: Stop the reaction and analyze the synthesized RNA products using gel electrophoresis and autoradiography.
- Quantification: Quantify the amount of full-length RNA product in each reaction. The IC₅₀ value is calculated as the concentration of 4'-FIU-TP that inhibits polymerase activity by 50%.
[\[1\]](#)
[\[2\]](#)

Protocol 2: Virus Yield Reduction Assay

This cell-based assay determines the compound's efficacy in inhibiting the production of infectious virus particles.

- Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, HEp-2) in multi-well plates and grow to confluence.
- Infection: Infect the cell monolayers with the virus at a defined multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a fresh culture medium containing serial dilutions of 4'-FIU. Include a vehicle-only control.
- Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).
- Harvesting: Collect the cell culture supernatants.
- Titration: Determine the viral titer in each supernatant using a standard method like a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
- Calculation: The EC₅₀ value is calculated as the drug concentration that reduces the viral yield by 50% compared to the vehicle control.[\[1\]](#)[\[12\]](#)

Typical Experimental Workflow for Antiviral Efficacy

[Click to download full resolution via product page](#)

Caption: A standard workflow for evaluating the in vitro and in vivo efficacy of 4'-FIU.

Prodrug Development

Despite its potent activity, **4'-Fluorouridine** has been noted to have suboptimal chemical stability.^[16] To address this, researchers have developed prodrugs to improve its

pharmacokinetic properties and stability. For example, tri-ester prodrugs, such as the tri-isobutyrate ester, have shown enhanced stability and excellent oral pharmacokinetic profiles in rats.[14][17] Another novel double prodrug, VV261, was developed with modifications on both the ribose and base moieties, exhibiting improved chemical stability and protective efficacy against lethal SFTSV infection in mice.[16]

Conclusion

4'-Fluorouridine is a highly promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting the viral RdRp. Its potent *in vitro* and *in vivo* efficacy against several high-consequence RNA viruses, combined with its oral bioavailability, positions it as a valuable candidate for pandemic preparedness and the treatment of diseases like RSV and COVID-19.[1][2][18] Ongoing research, including the development of next-generation prodrugs, aims to further optimize its therapeutic potential for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-fluorouridine as a potential COVID-19 oral... | F1000Research [f1000research.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses | PLOS Pathogens [journals.plos.org]
- 7. news-medical.net [news-medical.net]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and evaluation of NHC derivatives and 4'-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00268C [pubs.rsc.org]
- 15. 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and evaluation of NHC derivatives and 4'-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is 4'-Fluorouridine and its chemical structure?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8696964#what-is-4-fluorouridine-and-its-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com